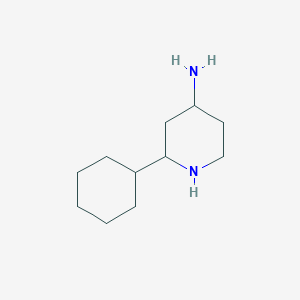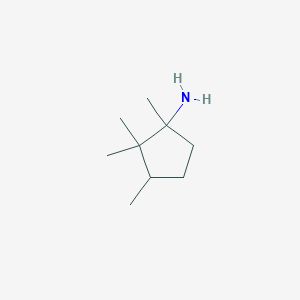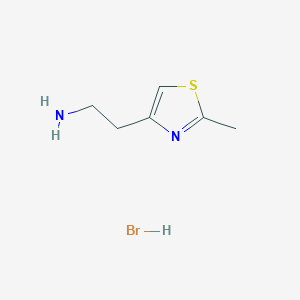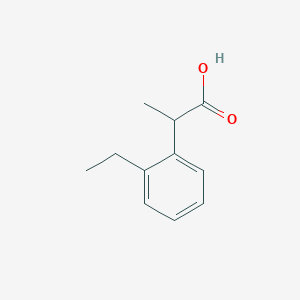
2-(2-Ethylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of propanoic acid, where the hydrogen atom at the second position of the propanoic acid is replaced by a 2-ethylphenyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)propanoic acid can be achieved through several methods. One common method involves the Friedel-Crafts alkylation of ethylbenzene with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
2-(2-Ethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of this compound derivatives such as ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
科学的研究の応用
2-(2-Ethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2-(2-Ethylphenyl)propanoic acid, particularly in its role as an NSAID, involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
類似化合物との比較
2-(2-Ethylphenyl)propanoic acid can be compared with other similar compounds such as:
Ibuprofen: Another derivative of propanoic acid with similar anti-inflammatory properties.
Naproxen: A propanoic acid derivative with a longer half-life and similar anti-inflammatory effects.
Ketoprofen: Known for its potent anti-inflammatory and analgesic properties.
These compounds share a common mechanism of action but differ in their pharmacokinetics and specific applications. The unique structural features of this compound, such as the 2-ethylphenyl group, contribute to its distinct chemical and biological properties .
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-(2-ethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2/c1-3-9-6-4-5-7-10(9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |
InChIキー |
ZKYQNKZIZZIZQT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


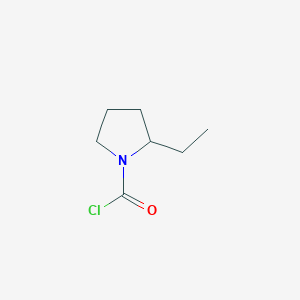
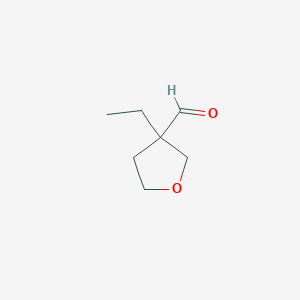
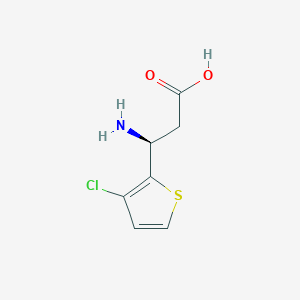
![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)

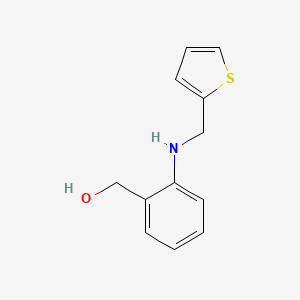
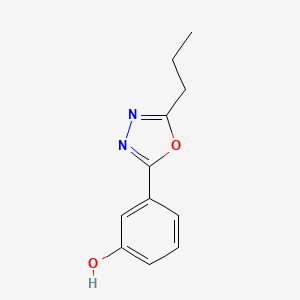
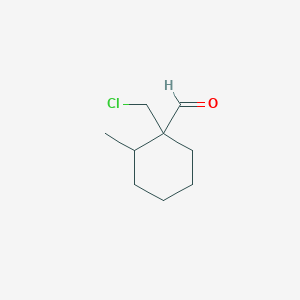
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317206.png)
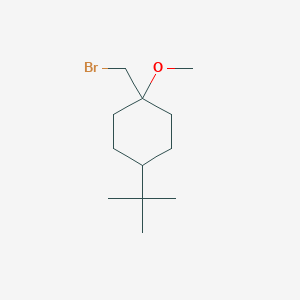
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)
